molecular formula C9H12N2O4 B7762677 methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate CAS No. 1006348-92-0

methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B7762677
CAS No.: 1006348-92-0
M. Wt: 212.20 g/mol
InChI Key: NDUKCFDUVAAYLX-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy-oxoethyl group and a carboxylate ester group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl bromoacetate with a pyrazole derivative. The reaction is carried out in the presence of a base such as potassium tert-butoxide in an anhydrous solvent like diethyl ether. The mixture is refluxed, cooled, and then purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-15-8(12)6-11-7(4-5-10-11)9(13)14-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUKCFDUVAAYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242603
Record name Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-92-0
Record name Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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